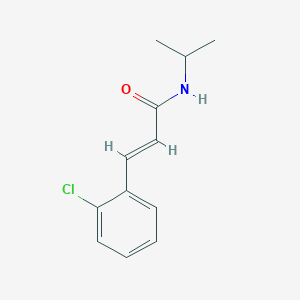

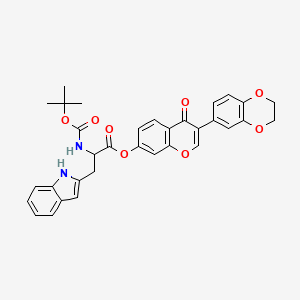

![molecular formula C17H14FNO2S B5502233 3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-[1-(2-Fluorophenyl)-5-(2-Thienyl)-1H-Pyrrol-2-yl]propanoic acid often involves multistep organic reactions that can include palladium-catalyzed cross-coupling reactions, condensation reactions, and other specialized organic synthesis techniques. For example, the synthesis of related pyrrole derivatives has been achieved through reactions such as palladium-catalyzed cyanation/reduction sequences and condensation with aromatic amines in polyphosphoric acid (Wang et al., 2006), (Harutyunyan et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by X-ray crystallography, which provides detailed insights into the compound's geometry, bond lengths, and angles. Such analyses are crucial for understanding the compound's chemical reactivity and physical properties. For instance, the structural analysis of similar compounds has highlighted the importance of hydrogen bonding and other non-covalent interactions in determining the compounds' solid-state structures and properties (Kumarasinghe et al., 2009).

Scientific Research Applications

Chiral Derivatizing Agent

2-Fluoro-2-phenyl propanoic acid, a compound related to the one , has been utilized as a chiral derivatizing agent. The enantiomers of this acid were separated, and their absolute configurations determined. This application highlights the utility of such compounds in chiral chemistry and their potential in enantioselective syntheses (Hamman, 1993).

Renewable Building Block in Polymer Chemistry

3-(4-Hydroxyphenyl)propanoic acid, or phloretic acid, a phenolic compound structurally similar to the compound of interest, is used as a renewable building block in enhancing the reactivity of molecules towards benzoxazine ring formation. This application demonstrates the potential of such compounds in creating environmentally sustainable materials for various applications, including polymer chemistry (Trejo-Machin et al., 2017).

Synthesis of β-Lactams and Cycloaddition Reactions

3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid has been employed as a ketene source in synthesizing monocyclic-2-azetidinones, a type of β-lactam. This illustrates the compound's use in facilitating controlled diastereoselective cycloaddition reactions, significant in pharmaceutical and organic synthesis (Behzadi et al., 2015).

Photophysical Properties and Molecular Engineering

Compounds like 3-aminothiophenes, structurally related to the compound , have been used in molecular engineering for their photophysical properties. This research highlights the potential use of such compounds in developing novel fluorophores with chemically tunable properties, useful in materials science and optical applications (Sung et al., 2018).

Fluorescent pH Probe for Intracellular Imaging

Compounds structurally similar to the one have been used as fluorescent pH probes for strong-acidity pH detection in living cells. This application underscores the potential of such compounds in biomedical research, particularly in cellular imaging and pH monitoring (Nan et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-[1-(2-fluorophenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S/c18-13-4-1-2-5-14(13)19-12(8-10-17(20)21)7-9-15(19)16-6-3-11-22-16/h1-7,9,11H,8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIGSTOISQRRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)